molecular formula C7H11NO2 B1444959 2-Furanethanamine, beta-methoxy- CAS No. 98431-68-6

2-Furanethanamine, beta-methoxy-

Cat. No. B1444959
CAS RN: 98431-68-6
M. Wt: 141.17 g/mol
InChI Key: WNWRQLNLIRNVFJ-UHFFFAOYSA-N
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Description

2-Furanethanamine, beta-methoxy-, also known as 2-Furanmethanamine, is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Furanethanamine, beta-methoxy- consists of a furan ring attached to an ethanamine group with a methoxy group at the beta position . The exact 3D structure and conformation would require more detailed analysis.


Physical And Chemical Properties Analysis

2-Furanethanamine, beta-methoxy- has a molecular weight of 141.17 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Analysis in Food Science

A study described a methodology for analyzing compounds including 2,5-dimethyl-4-methoxy-3 (2H)-furanone (mesifurane), related to 2-Furanethanamine, beta-methoxy-, in strawberries. This involved HPLC and GC-MS techniques, highlighting its significance in food chemistry and flavor analysis (Sanz, Pérez, & Richardson, 1994).

Pyrolytic and Oxidative Chemistry

2-Methoxyfuran, a compound closely related to 2-Furanethanamine, beta-methoxy-, was studied for its abnormal reactivity in pyrolytic experiments. This research is relevant in the context of using furans as potential platform chemicals and biofuels (Simmie, Somers, Yasunaga, & Curran, 2013).

Pharmaceutical Applications

In pharmaceutical research, 2-Furanethanamine, beta-methoxy- derivatives have been investigated. For example, tricyclic indan derivatives, incorporating furan rings, were studied as melatonin receptor agonists, showing potential for treating sleep disorders (Uchikawa et al., 2002).

Aroma Chemicals in Fruits

The compound 2,5-dimethyl-4-methoxy-3(2H)-furanone, related to 2-Furanethanamine, beta-methoxy-, is a key flavor compound in fruits. Its synthesis, both natural and synthetic, and applications in the food industry were reviewed, emphasizing its importance in flavor science (Schwab, 2013).

Catalytic Conversion in Chemical Engineering

Research in chemical engineering explored the catalytic conversion of furfural to methyl levulinate, involving compounds like 2-Furanethanamine, beta-methoxy-. This study is significant for developing sustainable chemical processes (Chen et al., 2018).

Mechanism of Action

The mechanism of action of 2-Furanethanamine, beta-methoxy- is not specified in the search results. The mechanism of action for similar compounds can vary widely depending on their chemical structure and the biological system they interact with .

Safety and Hazards

The safety data and hazards associated with 2-Furanethanamine, beta-methoxy- are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-(furan-2-yl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-9-7(5-8)6-3-2-4-10-6/h2-4,7H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWRQLNLIRNVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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